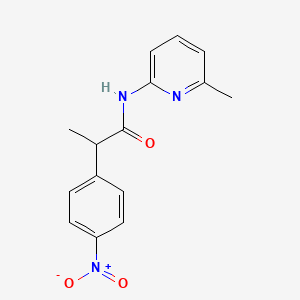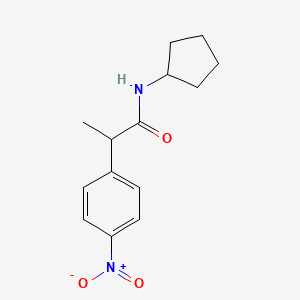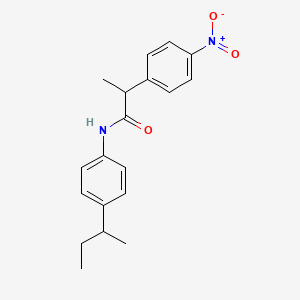
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and a nitrophenyl group attached to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-6-methylpyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the corresponding amide.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The nitrated phenyl derivative is then coupled with the pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(6-methylpyridin-2-yl)-2-(4-aminophenyl)propanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Oxidation: Formation of N-(6-carboxypyridin-2-yl)-2-(4-nitrophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Wirkmechanismus
The mechanism by which N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Material Properties: In materials science, the compound’s electronic properties can influence the behavior of the materials in which it is incorporated.
Vergleich Mit ähnlichen Verbindungen
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide: can be compared with other similar compounds such as:
N-(6-methylpyridin-2-yl)-2-(4-aminophenyl)propanamide: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
N-(6-carboxypyridin-2-yl)-2-(4-nitrophenyl)propanamide: The presence of a carboxylic acid group instead of a methyl group on the pyridine ring can affect its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-14(16-10)17-15(19)11(2)12-6-8-13(9-7-12)18(20)21/h3-9,11H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWFJDQIBLKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
![1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077071.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-nitrophenyl)propan-1-one](/img/structure/B4077084.png)
![2-[(3,7-dimethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4077086.png)
![2-(3-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B4077090.png)
![2-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethoxy)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4077095.png)

![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4077110.png)

![1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077131.png)
![Ethyl 4-[2-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B4077138.png)
![1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077150.png)
